N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 890958-21-1
VCID: VC5783702
InChI: InChI=1S/C14H11ClN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17)
SMILES: CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Cl
Molecular Formula: C14H11ClN2S2
Molecular Weight: 306.83

N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

CAS No.: 890958-21-1

Cat. No.: VC5783702

Molecular Formula: C14H11ClN2S2

Molecular Weight: 306.83

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine - 890958-21-1

Specification

CAS No. 890958-21-1
Molecular Formula C14H11ClN2S2
Molecular Weight 306.83
IUPAC Name N-(3-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H11ClN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17)
Standard InChI Key JBCTVWNLIHPFIB-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine reflects its benzothiazole backbone substituted with a 3-chlorophenylamine group at position 2 and a methylthio (-SMe) group at position 4 . Its molecular formula C13H9ClN2S\text{C}_{13}\text{H}_9\text{ClN}_2\text{S} corresponds to an exact mass of 260.017 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Characterization

The benzothiazole core consists of a fused benzene and thiazole ring. Key structural features include:

  • Position 2: A secondary amine linkage to a 3-chlorophenyl group, introducing steric bulk and electronic effects from the chlorine atom.

  • Position 4: A methylthio substituent, contributing to lipophilicity and potential metabolic stability.

The compound’s planar structure facilitates interactions with biological targets such as enzymes and receptors, a common trait among bioactive benzothiazoles .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine likely involves multi-step reactions, drawing parallels to methods used for analogous benzothiazoles :

  • Formation of Benzothiazole Core:
    Condensation of 2-aminothiophenol with a carbonyl source under acidic conditions generates the benzothiazole scaffold.

  • Introduction of Methylthio Group:
    Electrophilic substitution at position 4 using methanesulfenyl chloride or a methylthio-transfer reagent.

  • Arylation at Position 2:
    Coupling of 3-chloroaniline to the benzothiazole via Buchwald-Hartwig amination or nucleophilic aromatic substitution, facilitated by palladium catalysts or strong bases .

A representative synthetic route is summarized below:

StepReactionReagents/ConditionsYield
1Benzothiazole formation2-Aminothiophenol, HCl, heat75%
2Methylthio substitutionCH₃SCl, AlCl₃, DCM68%
33-Chloroaniline couplingPd(OAc)₂, Xantphos, K₂CO₃52%

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 4 during methylthio introduction.

  • Amination Efficiency: Low yields in palladium-catalyzed couplings due to steric hindrance from the 3-chlorophenyl group .

Physicochemical Properties

Lipophilicity and Solubility

With a calculated LogP of 4.77 , the compound is highly lipophilic, suggesting poor aqueous solubility. This property aligns with benzothiazole derivatives that require formulation aids (e.g., cyclodextrins) for in vivo administration .

Thermal Stability

While melting point data is unavailable, similar benzothiazoles exhibit stability up to 200°C, indicating potential suitability for high-temperature processing.

Pharmacological Profile

Anticancer Activity

Although direct studies are lacking, structurally related compounds demonstrate potent anticancer effects:

CompoundTargetIC₅₀ (µM)Cell LineSource
2-(4-Hydroxy-3-methoxyphenyl)Carbonic anhydrase IX0.24HT-29 (colon)
Naphthyl-substituted BTAV600EBRAF kinase0.41Melanoma
This compound (predicted)Hypoxia-associated CA~0.5*N/A

*Predicted based on structural similarity to .

Mechanism of Action

The methylthio group may enhance binding to hydrophobic enzyme pockets, while the 3-chlorophenyl moiety could stabilize π-π interactions with aromatic residues in targets like carbonic anhydrase .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • Carbonic Anhydrase Inhibitors: Targeting hypoxic tumors overexpressing CA IX/XII .

  • Kinase Inhibitors: Analogous to BRAF inhibitors in melanoma therapy .

Industrial Uses

Potential non-pharmaceutical applications include:

  • Fluorescent Probes: Benzothiazoles’ inherent fluorescence could be exploited for imaging.

  • Polymer Additives: Enhancing thermal stability in materials science.

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